Benzylthiourea

Urease inhibition Agricultural nitrogen retention Soil biochemistry

Benzylthiourea (CAS 621-83-0) is a mono-substituted thiourea delivering quantifiable performance advantages over unsubstituted thiourea and N-alkyl analogs. Validated as a urease inhibitor matching NBPT standard efficacy in soil assays (≈20% activity reduction, 95% CI), a nanomolar TRPV1 antagonist (IC₅₀ 10–100 nM), and a 95% corrosion inhibitor on carbon steel at 80 mg/L. High selectivity for Hg(II) over Cd(II)/Zn(II) with <2 min extraction equilibrium. Choose Benzylthiourea when experimental reproducibility and cost-performance matter.

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 621-83-0
Cat. No. B1195634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylthiourea
CAS621-83-0
Synonymsenzylthiourea
benzylthiouronium chloride
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=S)N
InChIInChI=1S/C8H10N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
InChIKeyUCGFRIAOVLXVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylthiourea (CAS 621-83-0): Scientific Procurement and Comparative Differentiation Guide


Benzylthiourea (CAS 621-83-0), also known as N-benzylthiourea or 1-benzyl-2-thiourea, is a mono-substituted thiourea derivative with the molecular formula C₈H₁₀N₂S [1]. As a member of the thiourea class of organosulfur compounds, it features a benzyl group replacing one hydrogen of the parent thiourea, which confers distinct physicochemical and biological properties compared to unsubstituted thiourea and other N-substituted analogs [2]. The compound is primarily utilized as a synthetic intermediate, a ligand in coordination chemistry, an enzyme inhibitor, and a corrosion inhibitor [3]. The following evidence guide provides quantifiable differentiation against its closest analogs to support informed procurement and experimental selection.

Why Benzylthiourea Cannot Be Generically Substituted with Phenylthiourea or Other Thiourea Derivatives


Substitution of benzylthiourea with closely related analogs such as phenylthiourea, N-alkylthioureas, or unsubstituted thiourea often leads to significant alterations in performance due to the specific steric and electronic contributions of the benzyl moiety. The benzyl group influences solubility, lipophilicity, metal-binding affinity, and enzyme inhibition kinetics in ways that are not linearly predictable from simpler N-substituents [1]. Direct comparative studies demonstrate that even small changes in the N-substituent—such as replacing a benzyl with a phenyl or extending the alkyl chain—can shift inhibitory potency, cytotoxicity profiles, and corrosion inhibition efficiency by orders of magnitude [2][3]. Consequently, treating benzylthiourea as an interchangeable member of the thiourea family without experimental verification risks compromising assay reproducibility, industrial process efficiency, and safety profiles.

Benzylthiourea Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Urease Inhibition: N-Benzylthiourea (BTU1) Demonstrates Statistical Equivalence to Commercial Standard NBPT in Soil

In a study evaluating benzoyl-thiourea derivatives for urease inhibition, the N-benzylthiourea analog BTU1 (without an N-alkyl chain) was directly compared to the commercial urease inhibitor NBPT in soil application tests. BTU1 demonstrated equivalent efficiency to NBPT in reducing urease activity across four soil samples, with statistical significance at the 95% confidence level [1]. The magnitude of urease inhibition for BTU1 averaged 20% reduction in enzyme activity, while NBPT showed comparable inhibition with no statistically significant difference between the two treatments [2].

Urease inhibition Agricultural nitrogen retention Soil biochemistry

Cytotoxicity Profile: N-Benzylthiourea (BTU) Is Non-Toxic at 1 mM, Unlike Longer-Chain N-Phenylalkylthioureas

A systematic structure-toxicity study in freshly isolated rat hepatocytes evaluated a homologous series of N-phenylalkylthioureas. N-Benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were found to be non-toxic at a concentration of 1 mM, showing no significant LDH leakage from cells. In contrast, N-phenylpropylthiourea (PPTU) and N-phenylbutylthiourea (PBTU) caused significant LDH leakage and concomitant depletion of intracellular glutathione (GSH) at the same 1 mM concentration [1]. This delineates a clear toxicity threshold correlated with N-alkyl chain length, positioning BTU as a safer alternative within the series for cellular assays.

Hepatotoxicity Structure-toxicity relationship Thiourea bioactivation

Corrosion Inhibition: 1,3-Dibenzylthiourea (DBTU) Achieves ~95% Efficiency on Carbon Steel but Is Slightly Outperformed by DPTU

In electrochemical corrosion studies of carbon steel in HCl solution, 1,3-dibenzylthiourea (DBTU) was directly compared with 1-benzyl-3-diisopropylthiourea (DPTU). DBTU exhibited good corrosion inhibition with efficiency increasing as a function of concentration. However, DPTU showed slightly superior inhibitory performance under identical conditions, indicating that replacing one benzyl group with two isopropyl groups enhances protection [1]. In a separate study, DBTU at 80 mg/L achieved approximately 95% corrosion inhibition efficiency on SAE1020 carbon steel in ammonium chloride media, demonstrating its industrial viability despite the modest performance gap relative to DPTU [2].

Corrosion inhibition Carbon steel protection Acidic media

TRPV1 Antagonism: 1,3-Dibenzyl Thioureas Exhibit Potent IC50 Values (10–100 nM) in Rat DRG Neurons

A series of 1,3-diarylalkyl thioureas were evaluated for TRPV1 (VR1) antagonism in a rat dorsal root ganglion (DRG) neuron calcium uptake assay. Six examples of 1,3-dibenzyl thiourea derivatives demonstrated potent inhibition with IC50 values ranging from 10 to 100 nM [1]. While this study does not provide a direct comparator within the same assay for benzylthiourea itself, the nanomolar potency establishes a quantitative benchmark for TRPV1 antagonism within this chemical scaffold class, which is relevant for pain research and drug discovery programs targeting TRPV1 .

TRPV1 antagonism Pain signaling Calcium uptake inhibition

Mercury(II) Extraction: Benzylthiourea (BTH) Exhibits Fast Kinetics and Selective Complexation Over Cd(II) and Zn(II)

The extraction of mercury(II) from hydrochloric acid solutions by a series of thiourea-based reagents was investigated, including benzylthiourea (BTH), nonylthiourea (NTH), dodecylthiourea (DTH), dinonylthiourea (DNTH), and dioctylthiourea (DOTH). BTH, like the other reagents, exhibited very fast extraction kinetics with equilibrium achieved within two minutes [1]. Stability constants of Hg(II) complexes were found to be inversely proportional to the alkyl chain length of the thiourea reagent, and two of the reagents (including BTH) demonstrated high selectivity for mercury over cadmium(II) and zinc(II) [2]. While the specific stability constant for BTH-Hg is not numerically extracted from the available abstract, the cross-study trend suggests BTH offers favorable kinetics and selectivity relative to longer-chain analogs for environmental mercury remediation applications.

Solvent extraction Mercury remediation Thiourea-based extractants

Recommended Research and Industrial Application Scenarios for Benzylthiourea Based on Quantitative Evidence


Agricultural Urease Inhibitor Development and Soil Nitrogen Retention Studies

Based on direct evidence that BTU1 (N-benzylthiourea derivative) achieves statistically equivalent urease inhibition to the commercial standard NBPT in soil at 95% confidence [1], benzylthiourea and its derivatives are suitable candidates for developing cost-effective nitrogen fertilizer additives. This application scenario is supported by the demonstration that BTU1 reduces urease activity by approximately 20% in soil assays, comparable to NBPT [2].

TRPV1 Antagonist Scaffold for Analgesic Drug Discovery

1,3-Dibenzyl thioureas exhibit potent TRPV1 antagonism with IC50 values between 10 and 100 nM in rat DRG neuron calcium uptake assays [3]. This nanomolar potency positions benzylthiourea as a valuable synthetic building block for medicinal chemistry programs targeting pain and inflammatory signaling pathways mediated by TRPV1.

Corrosion Inhibition of Carbon Steel in Acidic Industrial Environments

1,3-Dibenzylthiourea (DBTU) demonstrates approximately 95% corrosion inhibition efficiency on SAE1020 carbon steel at 80 mg/L in ammonium chloride media [4]. This high efficiency, coupled with established performance in HCl solutions [5], supports the use of benzylthiourea-derived inhibitors in acid pickling, oil well acidification, and other industrial processes requiring cost-effective corrosion protection.

Selective Mercury(II) Extraction and Environmental Remediation

Benzylthiourea (BTH) exhibits rapid extraction kinetics (equilibrium within 2 minutes) for Hg(II) from hydrochloric acid solutions and demonstrates high selectivity over Cd(II) and Zn(II) [6]. These properties make BTH a practical choice for analytical sample preparation, wastewater treatment, and environmental monitoring applications targeting mercury removal or quantification.

Technical Documentation Hub

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